molecular formula C15H17NO4 B6647112 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid

5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No. B6647112
M. Wt: 275.30 g/mol
InChI Key: TZLZEJOENYJLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, also known as BOC-3-Oxa-Glu or BOG, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is an oxazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu involves its binding to glutamate receptors, specifically the AMPA subtype. This binding results in the modulation of the receptor's activity, leading to changes in synaptic transmission and plasticity. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been shown to enhance the activity of AMPA receptors, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects:
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity. In addition, 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu in lab experiments is its specificity for AMPA receptors. This allows researchers to study the role of these receptors in various biological processes with a high degree of precision. However, one limitation of using 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu is its short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are many potential future directions for research involving 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu may be useful in developing new treatments for these diseases by modulating the activity of glutamate receptors. Another area of interest is the development of new compounds based on the structure of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu, which may have even greater specificity and potency for glutamate receptors. Overall, 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu is a valuable tool for scientific research and has the potential to lead to new insights into the role of glutamate receptors in various biological processes.

Synthesis Methods

The synthesis of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu involves the reaction of 4-Butylphenol with 3-bromo-1-chloropropane to form 4-Butylphenyl 3-bromopropyl ether. This intermediate is then reacted with sodium hydride and 2-oxazoline to form 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu. The overall synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been used in a variety of scientific research applications, including neurobiology, pharmacology, and biochemistry. It has been shown to modulate the activity of glutamate receptors, which are involved in many important physiological processes, including learning and memory. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has also been used to study the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[(4-butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)19-10-13-9-14(15(17)18)16-20-13/h5-9H,2-4,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLZEJOENYJLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid

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